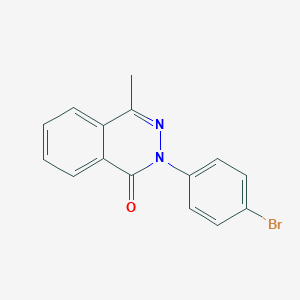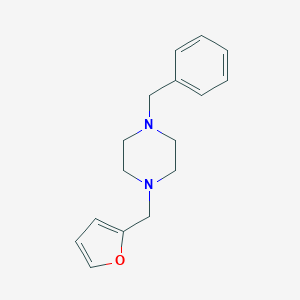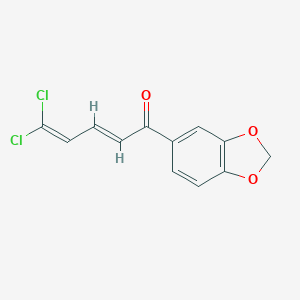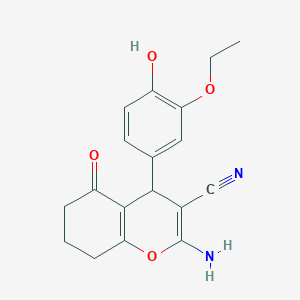![molecular formula C24H20Br2O3 B404492 13,15-dibromo-7-(2-methoxyphenyl)-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene CAS No. 220542-91-6](/img/structure/B404492.png)
13,15-dibromo-7-(2-methoxyphenyl)-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,10-dibromo-4-(2-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2’,3’:3,4]cyclohepta1,2-bbenzofuran is a complex organic compound characterized by its unique structure, which includes bromine atoms, methoxyphenyl groups, and a fused furo-cyclohepta-benzofuran ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-dibromo-4-(2-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2’,3’:3,4]cyclohepta1,2-bbenzofuran typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by bromination, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
8,10-dibromo-4-(2-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2’,3’:3,4]cyclohepta1,2-bbenzofuran can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen or addition of hydrogen to form reduced compounds.
Substitution: Replacement of bromine atoms with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated phenols, while substitution reactions could produce various functionalized derivatives.
科学研究应用
8,10-dibromo-4-(2-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2’,3’:3,4]cyclohepta1,2-bbenzofuran has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 8,10-dibromo-4-(2-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2’,3’:3,4]cyclohepta1,2-bbenzofuran involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or DNA, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,8-Dibromo-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine: Another brominated compound with a different ring structure.
2-(3,5-dibromo-4-methoxyphenyl)acetic acid: Shares the methoxyphenyl and bromine groups but differs in overall structure.
Uniqueness
8,10-dibromo-4-(2-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2’,3’:3,4]cyclohepta1,2-bbenzofuran is unique due to its fused ring system and specific functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
220542-91-6 |
|---|---|
分子式 |
C24H20Br2O3 |
分子量 |
516.2g/mol |
IUPAC 名称 |
13,15-dibromo-7-(2-methoxyphenyl)-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene |
InChI |
InChI=1S/C24H20Br2O3/c1-13-10-17-23(28-13)21-15-11-14(25)12-18(26)22(15)29-20(21)8-9-24(17,2)16-6-4-5-7-19(16)27-3/h4-7,10-12H,8-9H2,1-3H3 |
InChI 键 |
SUJZEOWVEBSTQF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(O1)C3=C(CCC2(C)C4=CC=CC=C4OC)OC5=C3C=C(C=C5Br)Br |
规范 SMILES |
CC1=CC2=C(O1)C3=C(CCC2(C)C4=CC=CC=C4OC)OC5=C3C=C(C=C5Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2,3-Dichlorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B404411.png)



![1-(2-Bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B404417.png)








![2-AMINO-4-[4-(PROPAN-2-YL)PHENYL]-4H-BENZO[H]CHROMENE-3-CARBONITRILE](/img/structure/B404433.png)
